Cgp 36742
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopropyl(butyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMDRQRSGKZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154063 | |
| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123690-78-8 | |
| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGS-742 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123690-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SGS-742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBZ5UC0RME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of Cgp 36742
GABAB Receptor Antagonism Profile of CGP 36742
This compound functions as a selective and orally active antagonist of GABA receptors. medchemexpress.commedkoo.comnordicbiosite.comcenmed.commedchemexpress.com Its antagonistic properties have been demonstrated across various experimental models, highlighting its utility in probing GABA receptor-mediated physiological processes.
This compound exhibits potent antagonistic activity at GABA receptors, with reported half-maximal inhibitory concentration (IC) values generally ranging from 32 µM to 38 µM. medchemexpress.commedkoo.comnordicbiosite.comcenmed.comnih.govlabscoop.com Specifically, its IC for blocking GABAergic transmission is cited as 36 µM. medkoo.com The compound demonstrates selectivity for GABA receptors, showing no significant inhibition of GABA or other receptors within a panel of 11 receptors at concentrations up to 1 mM. bertin-bioreagent.comresearchgate.net
The antagonism by this compound effectively blocks the late inhibitory postsynaptic potential (IPSP) in CA1 pyramidal neurons. medchemexpress.comlabscoop.combertin-bioreagent.comresearchgate.net Furthermore, it has been shown to counteract baclofen-induced neuronal depression. medkoo.com Studies using in vivo microdialysis in the ventrobasal thalamus of rats revealed that this compound leads to a 2-3-fold increase in extracellular levels of excitatory amino acids such as glutamate (B1630785) (Glu), aspartate (Asp), and glycine (B1666218) (Gly). nih.gov Similarly, in the rat hippocampus, this compound has been observed to increase the basal release of GABA, Glu, and somatostatin (B550006). researchgate.netelte.hucapes.gov.br
Table 1: Potency of this compound at GABAB Receptors
| Assay/Measurement | IC (µM) | Reference |
| GABAB receptor antagonism | 32 | nordicbiosite.comcenmed.comnih.gov |
| GABAB receptor antagonism | 36 | medchemexpress.commedkoo.commedchemexpress.comlabscoop.combertin-bioreagent.com |
| GABAB receptor antagonism | 38 | researchgate.net |
Beyond its primary action on GABA receptors, this compound has also been identified as an orally active antagonist of ρ-type GABA receptors. biorxiv.orgwikipedia.org Its binding to ρ1 GABA receptors is structurally similar to that of canonical ρ-type inhibitors like TPMPA, suggesting a shared mechanism of action among phosphinic acid inhibitors at this subtype. biorxiv.org It is important to note that ρ-type GABA receptors are pharmacologically distinct from classical GABA receptors, exhibiting limited sensitivity to typical GABA receptor modulators such as benzodiazepines and barbiturates. biorxiv.orgwikipedia.org Despite its activity at ρ-type GABA receptors, this compound does not inhibit other GABA receptors in the central nervous system at concentrations relevant for its GABA antagonism. researchgate.net
Ligand Binding Dynamics and Receptor Affinity
The affinity of this compound for the GABA receptor site is consistently reported with IC values around 32-38 µM. medchemexpress.commedkoo.comnordicbiosite.comcenmed.commedchemexpress.comnih.govlabscoop.combertin-bioreagent.comresearchgate.netnih.gov Despite these micromolar affinities, the observed potent activity of this compound in in vivo studies, such as facilitating memory in social recognition tests over a wide dose range, suggests the possibility of mediation by an as-yet-unknown receptor subtype or complex binding dynamics. nih.gov
Chronic administration of this compound has been shown to induce an up-regulation of GABA receptor binding sites in the rat frontal cortex. medkoo.comresearchgate.netnih.gov This indicates a potential adaptive response of the receptor system to prolonged antagonism. Furthermore, this compound demonstrates an ability to modulate the release of somatostatin, increasing its basal outflow from hippocampal synaptosomes with an EC value of 0.2 µM. elte.hucapes.gov.br This effect on somatostatin release occurs at concentrations similar to those affecting cognitive performance in vivo. elte.hu
Central Nervous System Penetration and Distribution
A key characteristic of this compound is its ability to penetrate the blood-brain barrier (BBB) following peripheral administration. medchemexpress.commedkoo.comnordicbiosite.comcenmed.commedchemexpress.comnih.govresearchgate.netadooq.comnews-medical.net This property is crucial for its central nervous system (CNS) activity. Studies utilizing microdialysis coupled with mass spectrometry have confirmed the penetration and distribution of this compound in the rat brain. medkoo.com
Once in the CNS, this compound distributes to various brain regions where it exerts its pharmacological effects. For instance, its impact on neurotransmitter release has been observed in the hippocampus and thalamus. medchemexpress.comresearchgate.netnih.govelte.hucapes.gov.br The compound is also orally active, allowing for its systemic administration in research settings. medchemexpress.commedkoo.commedchemexpress.comnih.gov
Modulation of Neurotransmission and Synaptic Plasticity by Cgp 36742
Impact on Inhibitory Postsynaptic Potentials (IPSPs)
CGP 36742 has been shown to block late inhibitory postsynaptic potentials (IPSPs) in CA1 pyramidal neurons medchemexpress.comcaymanchem.comlabscoop.comcaymanchem.combiomol.combertin-bioreagent.com. This effect indicates its ability to interfere with postsynaptic GABA(B) receptor-mediated inhibition, which typically hyperpolarizes the neuronal membrane nih.gov. The blockade of these IPSPs suggests that this compound can reduce the inhibitory influence of GABA(B) receptors on postsynaptic neurons, potentially leading to increased neuronal excitability.
Effects on Paired-Pulse Inhibition
Paired-pulse inhibition is a form of short-term synaptic plasticity where the response to a second stimulus is inhibited if it follows a conditioning stimulus within a short interval. This compound has been observed to attenuate paired-pulse inhibition, particularly at latencies greater than 100 ms (B15284909) medchemexpress.com. Specifically, it reduces paired-pulse inhibition of the late IPSP in CA1 pyramidal neurons in rats caymanchem.comlabscoop.comcaymanchem.combiomol.combertin-bioreagent.com. This action is consistent with its role as a GABA(B) receptor antagonist, as presynaptic GABA(B) receptors are known to inhibit GABA release, and their blockade would lead to a disinhibition of neurotransmitter release, thereby affecting paired-pulse dynamics nih.gov.
Regulation of Neurotransmitter Release
This compound, as a GABA(B) receptor antagonist, modulates the release of various neurotransmitters, often by counteracting the inhibitory effects of presynaptic GABA(B) autoreceptors and heteroreceptors nih.govresearchgate.net.
This compound has been shown to increase the basal release of glutamate (B1630785) in various brain regions, including the hippocampus and ventrobasal thalamus elte.huelte.hucapes.gov.brnih.govnih.govresearchgate.netresearchgate.net. In hippocampal synaptosomes, this compound increased the basal release of [14C]glutamate with an EC50 less than 0.1 µM elte.huresearchgate.net. This effect can be suppressed by prior application of somatostatin (B550006) elte.hucapes.gov.brnih.gov. In the ventrobasal thalamus of freely moving rats, 1 mM this compound caused a 2-3-fold increase in extracellular glutamate concentrations elte.hunih.gov. This increase was reduced by co-administration of glutamate receptor antagonists like MK801 and CNQX elte.hunih.gov. This compound also significantly increased the evoked release of glutamate in the dorsal horn spinal cord nih.gov.
Here is a summary of the observed effects on glutamate release:
| Brain Region | Effect of this compound on Glutamate Release | Concentration/Conditions | References |
| Hippocampus (synaptosomes) | Increased basal release | EC50 < 0.1 µM; suppressed by somatostatin | elte.hucapes.gov.brnih.govresearchgate.net |
| Ventrobasal Thalamus | 2-3-fold increase in extracellular Glu | 1 mM; reduced by MK801 and CNQX | elte.hunih.gov |
| Dorsal Horn Spinal Cord | Increased evoked release | Antagonized baclofen-induced inhibition | nih.gov |
| Rat Hippocampus | Increased extracellular glutamate | In vivo and in vitro | researchgate.netresearchgate.net |
In the ventrobasal thalamus, this compound at 1 mM significantly increased extracellular aspartate concentrations, showing increases of 166-223% elte.hunih.gov. Interestingly, in the contralateral ventrobasal thalamus, a significant decrease in extracellular aspartate was observed elte.hunih.gov. The this compound-induced elevation of extracellular aspartate was diminished by unilateral applications of glutamate receptor antagonists (MK801 and CNQX) elte.hunih.gov.
Here is a summary of the observed effects on aspartate release:
| Brain Region | Effect of this compound on Aspartate Release | Concentration/Conditions | References |
| Ventrobasal Thalamus | 2-3-fold increase (ipsilateral) | 1 mM; reduced by MK801 and CNQX | elte.hunih.gov |
| Ventrobasal Thalamus | Significant decrease (contralateral) | 1 mM | elte.hunih.gov |
| Rat Hippocampus | Enhanced release | Interaction with presynaptic GABA(B) receptor subtypes | researchgate.net |
This compound has been found to increase the basal release of GABA in the hippocampus elte.hucapes.gov.brnih.govresearchgate.net. In hippocampal synaptosomes, this compound increased the basal release of [3H]GABA with an EC50 less than 0.1 µM elte.huresearchgate.net. However, prior application of somatostatin suppressed this increase and even induced a net decrease in basal [3H]GABA release elte.hucapes.gov.brnih.gov. This suggests a complex interplay between GABA(B) receptors and somatostatin in regulating GABA release. In the dorsal horn spinal cord, this compound also increased the evoked release of GABA and reversed the inhibitory effects of baclofen (B1667701) on GABA release nih.gov.
Here is a summary of the observed effects on GABA release:
| Brain Region | Effect of this compound on GABA Release | Concentration/Conditions | References |
| Hippocampus (synaptosomes) | Increased basal release | EC50 < 0.1 µM; suppressed by somatostatin | elte.hucapes.gov.brnih.govresearchgate.net |
| Dorsal Horn Spinal Cord | Increased evoked release | Antagonized baclofen-induced inhibition | nih.gov |
| Rat Hippocampus | Enhanced release | Interaction with presynaptic GABA(B) receptor subtypes | researchgate.net |
Studies in the ventrobasal thalamus have shown that this compound (1 mM) produces significant increases in extracellular glycine (B1666218) concentrations, with increases of 176-226% in the ipsilateral thalamus elte.hunih.gov. Similar to glutamate and aspartate, these elevations were reduced by co-administration of glutamate receptor antagonists (MK801 and CNQX) elte.hunih.gov. In the contralateral thalamus, significant decreases in extracellular glycine were observed elte.hunih.gov.
Here is a summary of the observed effects on glycine release:
| Brain Region | Effect of this compound on Glycine Release | Concentration/Conditions | References |
| Ventrobasal Thalamus | 2-3-fold increase (ipsilateral) | 1 mM; reduced by MK801 and CNQX | elte.hunih.gov |
| Ventrobasal Thalamus | Significant decrease (contralateral) | 1 mM | elte.hunih.gov |
Influence on Somatostatin Signaling Pathways
This compound, a selective GABAB receptor antagonist, significantly modulates somatostatin signaling pathways, particularly within the hippocampus. This modulation involves both the enhancement of somatostatin release and intricate functional cross-talk between GABAB and somatostatin receptors.
Enhancement of Somatostatin Release
Research indicates that this compound plays a crucial role in increasing the extracellular levels of somatostatin. Studies conducted in anaesthetized rats demonstrated a two-fold increase in extracellular somatostatin in the hippocampus following this compound application in vivo. In vitro experiments further supported this, showing an increased outflow of [125I]somatostatin from hippocampal nerve endings at concentrations below 1 µM. fishersci.nlmetabolomicsworkbench.orglipidmaps.org
This enhancement of somatostatin release is attributed to this compound's ability to selectively block GABAB receptors located on somatostatinergic terminals. This blockade disinhibits somatostatin release, thereby increasing its availability in the extracellular space. researchgate.net The effective concentrations of this compound observed to influence somatostatin release (0.1–1 µM) are consistent with those reported to affect cognitive performance in vivo. fishersci.nl Furthermore, this compound was found to increase the basal release of other neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate, alongside the activation of somatostatin release. fishersci.nl
Table 1: Effect of this compound on Neurotransmitter Release in Rat Hippocampus
| Neurotransmitter | Effect of this compound | Concentration Range (in vitro) | Reference |
| Somatostatin | Increased release | < 1 µM | fishersci.nlmetabolomicsworkbench.orglipidmaps.org |
| GABA | Increased basal release | Not specified, similar range to Glu | fishersci.nl |
| Glutamate | Increased basal release | Not specified, similar range to GABA | fishersci.nl |
Functional Cross-talk Between GABAB and Somatostatin Receptors
Compelling evidence suggests a functional cross-talk between coexisting GABAB and somatostatin receptors at both presynaptic and postsynaptic sites in the rat hippocampus. fishersci.nlmetabolomicsworkbench.orglipidmaps.org
At the presynaptic level, the antagonism of GABAB receptors by this compound leads to an increase in somatostatin release. Conversely, somatostatin itself has been shown to inhibit GABA release through the activation of somatostatin receptors. This indicates a reciprocal regulatory mechanism where GABAB receptor activity influences somatostatin release, and somatostatin, in turn, modulates GABAergic neurotransmission. fishersci.nl
Postsynaptically, this compound has been observed to enhance the effect of somatostatin on CA1 pyramidal cells in hippocampal slices. This suggests that this compound either directly potentiates somatostatin receptor activation or facilitates it through a GABAB-somatostatin receptor cross-talk mechanism. fishersci.nlmetabolomicsworkbench.orglipidmaps.org Further insights into this cross-talk reveal that prior application of somatostatin can suppress the increase in basal [14C]Glutamate release induced by this compound and, notably, induce a net decrease in basal [3H]GABA release. fishersci.nlmetabolomicsworkbench.orglipidmaps.org Additionally, this compound has been shown to enhance a somatostatin-activated K+ conductance in hippocampal slices, contributing to the postsynaptic effects. fishersci.nl
The functional interplay extends to the potentiation of NMDA receptor function. By selectively blocking GABAB receptors on somatostatinergic terminals, this compound is thought to disinhibit somatostatin release. The subsequent activation of sst5 somatostatin receptors then potentiates the function of NMDA receptors, particularly those coexisting with sst5 receptors on noradrenergic neurons. This mechanism is considered a possible contributor to the cognition-enhancing activity of GABAB receptor antagonists. researchgate.net The effects of this compound, somatostatin (SRIF-14), and the sst5 receptor agonist L362855 in reversing kynurenate antagonism were antagonized by the sst5-preferring antagonist BIM-23056, and this reversal was prevented by the protein kinase C inhibitor GF 109203X. researchgate.net
Table 2: Key Interactions in GABAB and Somatostatin Receptor Cross-talk
| Interaction Type | Effect of this compound/Somatostatin | Mechanism/Observation | Reference |
| Presynaptic | This compound increases somatostatin release | Blocks GABAB receptors on somatostatinergic terminals | fishersci.nlresearchgate.net |
| Somatostatin inhibits GABA release | Via somatostatin receptor activation | fishersci.nl | |
| Postsynaptic | This compound enhances somatostatin effect | On CA1 pyramidal cells; possibly direct or via cross-talk | fishersci.nlmetabolomicsworkbench.orglipidmaps.org |
| Somatostatin modulates this compound effects | Suppresses Glu release increase, decreases GABA release | fishersci.nlmetabolomicsworkbench.orglipidmaps.org | |
| This compound enhances K+ conductance | Somatostatin-activated K+ conductance | fishersci.nl | |
| NMDA Receptor Potentiation | This compound enhances NMDA function | Via disinhibition of somatostatin release and sst5 receptor activation | researchgate.net |
Facilitation of Long-Term Potentiation (LTP)
This compound has been shown to facilitate long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This facilitatory effect contributes to its observed improvements in cognitive performance.
The GABAB receptor antagonist this compound is known to facilitate the formation of long-term memory. A single treatment with this compound (10 mg/kg) immediately after a learning experience resulted in memory-enhancing effects detectable for at least four months, indicating its probable role in facilitating the formation of the long-term memory trace. abertay.ac.uk
The facilitatory action of GABAB receptor antagonists, including this compound, on memory parallels their effects on LTP. Studies have demonstrated that GABAB receptor antagonists enhance LTP, particularly when induced by theta burst stimulation (TBS). This enhancement of LTP is often accompanied by an increase in the N-methyl-D-aspartate (NMDA) receptor-mediated component of tetanus-evoked responses. This compound can also attenuate paired-pulse inhibition at latencies greater than 100 milliseconds, which is relevant to synaptic plasticity.
While GABAB receptor blockade generally facilitates LTP, the effect can be dose-dependent. At higher concentrations, a balance between the drug's postsynaptic disinhibitory effect and its action on presynaptic autoreceptors (which regulate GABA release) can lead to a depression of potentiation. Other GABAB receptor antagonists, such as CGP 55845 and CGP 52432, have also been shown to enhance LTP in hippocampal slices, further supporting the role of GABAB receptor antagonism in modulating synaptic plasticity.
Table 3: Influence of this compound on Long-Term Potentiation (LTP)
| Aspect of LTP/Memory | Effect of this compound | Key Findings/Mechanism | Reference |
| Long-term memory formation | Facilitates | Memory enhancement detectable for ≥ 4 months (10 mg/kg post-trial) | abertay.ac.uk |
| LTP enhancement | Enhances | Parallels memory effects, particularly with TBS induction | |
| NMDA receptor component | Increases | Accompanies LTP enhancement in tetanus-evoked responses | |
| Paired-pulse inhibition | Attenuates | At latencies > 100 ms |
Behavioral Neuropharmacology of Cgp 36742 in Preclinical Models
Effects on Cognitive Function and Learning
CGP 36742 has been shown to enhance various aspects of cognitive function, including memory retention and the amelioration of learning deficits in different animal models.
Studies have consistently shown that this compound improves memory retention across different species and cognitive tasks. In mice, this compound enhanced performance in a passive-avoidance test caymanchem.comnih.gov. Rats treated with this compound showed improved performance in a partner-recognition test and spatial memory tasks nih.govresearchgate.net. The compound also attenuated baclofen-induced spatial learning impairment in the Morris water maze apparatus in rats researchgate.net. Furthermore, this compound, along with the nootropic oxiracetam, facilitated the formation of long-term memory elte.huportico.org. Its cognition-enhancing effects have also been observed in rhesus monkeys in a "conditional spatial color" task nih.govportico.org. Acute administration of this compound in rats improved memory, partly by reducing total hippocampal CRE-binding activity, suggesting a mechanism involving the inhibition of transcription factors that act as memory suppressors researchgate.netnih.gov.
Table 1: Effects of this compound on Memory Retention in Animal Models
| Animal Model | Cognitive Task | Observed Effect | Reference |
| Mice | Passive-avoidance test | Improved performance | caymanchem.comnih.gov |
| Rats | Partner-recognition test | Improved performance | nih.gov |
| Rats | Spatial memory tasks | Improved spatial memory performance | researchgate.net |
| Mice, Rats, Rhesus Monkeys | Various learning and memory tests | Pronounced cognition-enhancing effects, improved memory and learning | researchgate.netportico.org |
| Rats | Long-term memory formation | Facilitated formation of long-term memory | elte.huportico.org |
The olfactory bulbectomy (OBX) model in rats is often used to study learning and memory deficits. This compound has demonstrated effectiveness in ameliorating learning deficits induced by olfactory bulbectomy. Specifically, daily administration of this compound (10 mg/kg, i.p. for 14 days) was effective in restoring learning deficits in OBX rats without affecting the performance of sham-operated animals medchemexpress.commedkoo.com.
This compound (also referred to as SGS742) has shown promise in addressing age-related cognitive impairments. It displays pronounced cognition-enhancing effects in both young and old rats, as well as in mice and Rhesus monkeys, across several cognitive and learning-related behavioral tests researchgate.net. While some studies on age-related cognitive deficits primarily discuss other GABAB antagonists like CGP55845, the class of GABAB antagonists, including this compound, has shown efficacy in improving hippocampal-mediated cognition in aged rats jneurosci.org. The clinical utility of this class of pharmaceuticals is further supported by the wide range of effective doses at which enhanced learning and memory is observed in young subjects and few side effects associated with the efficacious doses nih.gov.
Modulation of Affective and Mood-Related Behaviors
Beyond its cognitive effects, this compound has also exhibited significant modulation of affective and mood-related behaviors, suggesting its potential in treating mood disorders.
This compound has demonstrated antidepressant-like activity in established rodent models of depression. In the forced swim test (FST) in mice, this compound significantly reduced immobility time, an indicator of antidepressant-like effects. At doses of 10 mg/kg and 30 mg/kg, it reduced immobility time by 32% and 40%, respectively medchemexpress.comnih.govmedchemexpress.cn. For comparison, the reference antidepressant imipramine (B1671792) at 30 mg/kg decreased immobility time by 21% nih.gov. These effects were not associated with changes in spontaneous locomotor activity medchemexpress.com.
Furthermore, this compound was effective in the olfactory bulbectomy (OB) model of depression in rats medchemexpress.comnih.govresearchgate.netnih.gov. Daily administration of 10 mg/kg (i.p. for 14 days) was shown to be effective in this model medchemexpress.com. The compound also improved learned helplessness in rats, a paradigm often used to assess antidepressant potential nih.govijpp.com.
Table 2: Antidepressant-like Effects of this compound
| Animal Model | Behavioral Test | Observed Effect | Reference |
| Mice | Forced Swim Test (FST) | Reduced immobility time (32% at 10 mg/kg, 40% at 30 mg/kg) | medchemexpress.comnih.govmedchemexpress.cn |
| Rats | Olfactory Bulbectomy (OB) model | Effective in an OB model of depression | medchemexpress.comnih.govresearchgate.netnih.gov |
| Rats | Learned helplessness paradigm | Improved escape failures | nih.gov |
This compound has also shown anxiolytic-like effects in various animal behavioral assays. In rats, a dose of 30 mg/kg of this compound significantly increased the percentage of time spent in the open arms (by up to 52%) and the percentage of entries into the open arms (by up to 56%) in the elevated plus-maze test, indicating anxiolytic activity if-pan.krakow.pl. In the Vogel conflict drinking test in rats, this compound (30 mg/kg) significantly increased the number of shocks accepted during the experimental session if-pan.krakow.pl. Additionally, in the four-plate test in mice, 30 mg/kg of this compound significantly increased the number of punished crossings by 53% if-pan.krakow.pl. These findings collectively suggest that this compound possesses anxiolytic properties in preclinical models if-pan.krakow.plnih.gov.
Table 3: Anxiolytic-like Effects of this compound
| Animal Model | Behavioral Assay | Observed Effect | Reference |
| Rats | Elevated Plus-Maze | Increased time (up to 52%) and entries (up to 56%) in open arms | if-pan.krakow.pl |
| Rats | Vogel Conflict Drinking Test | Increased number of shocks accepted | if-pan.krakow.pl |
| Mice | Four-Plate Test | Increased number of punished crossings (by 53%) | if-pan.krakow.pl |
Molecular and Cellular Mechanisms Underlying Cgp 36742 Effects
Receptor Density and Expression Regulation
The sustained blockade of GABAB receptors by CGP 36742 has been shown to induce significant changes in the density and expression of these receptors, indicating a compensatory regulatory mechanism within the central nervous system.
Repeated administration of this compound leads to an upregulation of GABAB receptor binding sites. Studies in rats have demonstrated that a 21-day repeated administration of this compound (100 mg/kg, i.p.) increased GABAB receptor binding by approximately 50% above control levels in the outer laminar region of the frontal cortex. nih.gov This upregulation suggests a compensatory response to the prolonged antagonism of GABAB receptors. Chronic administration of this compound has also been reported to cause an upregulation of GABAB receptors in the frontal cortex of rats. researchgate.net Similarly, chronic administration of GABAB receptor antagonists like CGP-36742 has been shown to increase GABAB binding in both brain and spinal cord tissue. portico.org
Table 1: Effect of this compound on GABAB Receptor Binding Sites in Rat Frontal Cortex
| Treatment Regimen | Brain Region | Change in GABAB Receptor Binding (%) | Reference |
| 21 days, 100 mg/kg i.p. | Outer laminar frontal cortex | ~50% increase | nih.gov |
| Chronic administration | Frontal cortex | Upregulation | researchgate.net |
| Chronic administration | Brain and spinal cord | Increase | portico.org |
The upregulation of GABAB receptor density induced by this compound exhibits regional specificity within the brain. The most prominent changes have been observed in the frontal cortex, particularly within its outer laminar regions. nih.govresearchgate.net While GABAB receptors are widely distributed throughout the central nervous system, including the thalamic nuclei, cerebellum, amygdala, and hippocampus, the specific upregulation due to this compound treatment has been consistently reported in the frontal cortex. nih.govresearchgate.netif-pan.krakow.pl
Modulation of Intracellular Signaling Cascades
Beyond receptor density regulation, this compound also influences intracellular signaling pathways, notably those involving cyclic AMP (cAMP) production.
GABAB receptors are known to be coupled to Gi/Go proteins, which typically inhibit adenylyl cyclase and thus reduce cyclic AMP levels. portico.orgmdpi.com Protracted treatment with this compound has been shown to significantly increase the accumulation of cyclic AMP produced in response to forskolin. nih.govresearchgate.netresearchgate.net This effect is consistent with the antagonist action of this compound, where blocking the inhibitory GABAB receptor leads to a disinhibition of adenylate cyclase activity, thereby enhancing cAMP production.
Table 2: Effect of this compound on Cyclic AMP Production
| Treatment Regimen | Stimulus | Effect on Cyclic AMP Accumulation | Reference |
| Protracted treatment | Forskolin | Significant increase | nih.govresearchgate.netresearchgate.net |
Neurotrophic Factor Expression Modulation
This compound has a notable impact on the expression of neurotrophic factors, particularly Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal survival, differentiation, and plasticity.
Single, physiologically active doses of this compound have been found to significantly increase both mRNA and protein levels of Nerve Growth Factor (NGF). In rats, this compound increased NGF mRNA levels by 200-400% and NGF protein levels by 200-250% in various brain regions, including the neocortex, hippocampus, and spinal cord. researchgate.netnih.govresearchgate.net The increase in NGF protein levels was observed to precede that of BDNF. nih.gov This modulation of neurotrophin expression by this compound suggests a potential role in neuronal plasticity and repair mechanisms.
Table 3: Effect of this compound on Neurotrophic Factor Levels
| Neurotrophic Factor | Brain Region(s) | mRNA Level Change (%) | Protein Level Change (%) | Reference |
| Nerve Growth Factor (NGF) | Neocortex, Hippocampus, Spinal Cord | 200-400% increase | 200-250% increase | researchgate.netnih.govresearchgate.net |
| Brain-Derived Neurotrophic Factor (BDNF) | Neocortex, Hippocampus, Spinal Cord | (Increased, but after NGF) | (Increased, but after NGF) | researchgate.netnih.govresearchgate.net |
Effects on Brain-Derived Neurotrophic Factor (BDNF) mRNA and Protein Levels
This compound, a selective antagonist of the GABA(B) receptor, has been demonstrated to significantly influence the expression of brain-derived neurotrophic factor (BDNF) at both the messenger RNA (mRNA) and protein levels within various regions of the central nervous system. Research findings indicate that single, physiologically active, and non-convulsive doses of this compound lead to a substantial upregulation of BDNF. nih.gov
Specifically, studies in rats have shown that this compound can increase BDNF mRNA levels by 200-400% and BDNF protein levels by 200-250% in key brain areas such as the neocortex and hippocampus, as well as in the spinal cord. nih.gov This enhancement in neurotrophin expression is transient, with peak levels typically observed between 24 and 72 hours post-administration, depending on the specific brain region examined. nih.gov
The observed increase in BDNF levels is consistent with the pharmacological action of this compound as a GABA(B) receptor antagonist. The antagonism of GABA(B) receptors is hypothesized to contribute to improved cognitive function, partly through the elevation of hippocampal BDNF levels. jneurosci.org This mechanism suggests a crucial role for GABA(B) receptor modulation in regulating neurotrophin synthesis and release within the central nervous system. nih.gov
The following table summarizes key findings regarding the effects of this compound on BDNF expression:
| Brain Region / Tissue | Effect on BDNF mRNA Levels | Effect on BDNF Protein Levels | Time to Peak Levels | Reference |
| Neocortex (Rats) | 200-400% increase | 200-250% increase | 24-72 hours | nih.gov |
| Hippocampus (Rats) | 200-400% increase | 200-250% increase | 24-72 hours | nih.gov |
| Spinal Cord (Rats) | 200-400% increase | 200-250% increase | 24-72 hours | nih.gov |
Table 1: Effects of this compound on BDNF mRNA and Protein Levels in Rats
These findings underscore the potential of this compound to modulate neurotrophic support in the brain, which may have implications for various neurological processes and conditions.
Comparative Analyses of Cgp 36742 with Other Gabab Receptor Ligands
Comparison with Other GABAB Receptor Antagonists
CGP 36742 belongs to a class of phosphinic acid derivatives that have been instrumental in the study of GABAB receptor function. Its profile is best understood when compared and contrasted with other antagonists from both similar and different chemical classes.
The affinity of a ligand for its receptor is a key determinant of its potency. GABAB receptor antagonists exhibit a wide range of affinities. This compound is characterized as a moderately potent antagonist with an IC50 value in the micromolar range, typically reported to be around 32-38 µM for displacing radiolabeled agonists. tandfonline.com This places it in a different category from the high-affinity antagonists that have IC50 values in the nanomolar range.
Other phosphinic acid-based antagonists, such as CGP 51176, demonstrate a higher affinity for the GABAB receptor, with a reported IC50 of 6 µM. nih.gov Even more potent antagonists have been developed, including CGP 55845 and CGP 52432, which exhibit affinities in the low nanomolar range. tandfonline.com The variations in affinity among these phosphinic acid derivatives are largely attributed to substitutions on the phosphinic acid moiety and the alkyl backbone, which influence how the molecule fits into the binding pocket of the GABAB receptor.
Beyond the phosphinic acid class, other chemical scaffolds also confer GABAB receptor antagonism. For instance, phaclofen (B54434) and saclofen (B1680481) are sulfonic acid derivatives that were among the first GABAB receptor antagonists to be discovered. However, they are generally less potent than the phosphinic acid series and have limited ability to cross the blood-brain barrier. Another distinct class includes morpholine (B109124) derivatives like SCH 50911, which also exhibit GABAB receptor antagonist properties. tandfonline.com
The selectivity of these antagonists for GABAB receptors over other receptor systems is another critical aspect of their pharmacological profile. While this compound is considered selective for GABAB receptors, a comprehensive understanding of its off-target effects is essential for interpreting its biological activity.
| Compound | Chemical Class | GABAB Receptor Affinity (IC50) |
|---|---|---|
| This compound | Phosphinic Acid Derivative | ~32-38 µM |
| CGP 51176 | Phosphinic Acid Derivative | ~6 µM |
| CGP 55845 | Phosphinic Acid Derivative | Low nM range |
| CGP 52432 | Phosphinic Acid Derivative | Low nM range |
| Phaclofen | Sulfonic Acid Derivative | Micromolar range |
| Saclofen | Sulfonic Acid Derivative | Micromolar range |
| SCH 50911 | Morpholine Derivative | Micromolar range |
A significant area of research into GABAB receptor antagonists has been their effects on behavior, particularly in the domains of cognition and mood. Several antagonists, including this compound, share the ability to produce antidepressant-like effects in animal models. Both this compound and the more potent antagonist CGP 51176 have demonstrated efficacy in the forced swim test in mice, a commonly used assay for screening potential antidepressant compounds. nih.gov Furthermore, both compounds have shown positive effects in the olfactory bulbectomy model of depression in rats. nih.gov
However, there are also distinct behavioral profiles among these antagonists. For instance, while both this compound and CGP 51176 show antidepressant-like activity, CGP 51176 has also been shown to be effective in the chronic mild stress model of depression, an effect not as well-documented for this compound. nih.gov
In the realm of cognitive function, this compound has been noted for its ability to enhance learning and memory. It has been shown to improve performance in social recognition tasks in rats. mdpi.com Other GABAB receptor antagonists, such as CGP 55845, have also been reported to have cognitive-enhancing properties. The precise mechanisms through which these antagonists modulate cognitive processes are thought to involve the disinhibition of neuronal circuits crucial for learning and memory.
The effects of GABAB receptor antagonists on anxiety are more complex and can vary between compounds and the specific animal models used. While the general hypothesis is that reducing GABAB receptor-mediated inhibition might lead to anxiogenic effects, some studies have suggested that under certain conditions, these antagonists may have anxiolytic-like properties.
| Compound | Antidepressant-like Effects | Cognitive Enhancement | Anxiolytic/Anxiogenic Profile |
|---|---|---|---|
| This compound | Demonstrated in forced swim test and olfactory bulbectomy models | Improves social recognition memory | Variable/Complex |
| CGP 51176 | Demonstrated in forced swim test, olfactory bulbectomy, and chronic mild stress models | Reported cognitive-enhancing effects | Variable/Complex |
| CGP 55845 | Reported antidepressant-like effects | Demonstrated cognitive-enhancing effects | Variable/Complex |
Interaction with GABAB Receptor Agonists
The antagonist properties of this compound are most clearly demonstrated through its interaction with GABAB receptor agonists, such as the prototypical agonist baclofen (B1667701).
GABAB receptor agonists exert their effects by activating the receptor, leading to a cascade of inhibitory intracellular events. These include the inhibition of adenylyl cyclase, the opening of inwardly rectifying potassium channels, and the closing of voltage-gated calcium channels. These actions result in both presynaptic and postsynaptic inhibition.
This compound has been shown to effectively block these agonist-induced inhibitory effects. For example, it can reverse the neuronal depression induced by the iontophoretic application of baclofen in vivo. researchgate.net Electrophysiologically, this is observed as a blockade of the late, slow inhibitory postsynaptic potential (IPSP) that is characteristic of GABAB receptor activation.
In behavioral paradigms, this compound can attenuate the cognitive deficits induced by GABAB receptor agonists. For instance, baclofen administration can impair performance in learning and memory tasks, such as the Morris water maze. tandfonline.com Pre-treatment with this compound has been shown to significantly reduce these baclofen-induced impairments, demonstrating a clear functional antagonism at the behavioral level. tandfonline.com
Furthermore, the antidepressant-like effects of some GABAB receptor antagonists can be counteracted by the co-administration of a GABAB receptor agonist. For example, the effects of CGP 51176 in the forced swim test can be reversed by the agonist CGP 44532, highlighting the specific GABAB receptor-mediated nature of these behavioral outcomes. nih.gov
Structural Insights into Receptor Binding and Function
Agonist binding is understood to promote a closed conformation of the VFT domain, which is necessary for receptor activation. In contrast, antagonists like this compound are thought to bind to the VFT domain in a manner that stabilizes an open, inactive conformation. nih.gov This prevents the conformational changes required for G-protein coupling and subsequent intracellular signaling.
The phosphinic acid moiety is a key structural feature of this compound and related antagonists. This group is believed to mimic the carboxylic acid group of GABA, allowing it to interact with key residues in the binding pocket. However, the bulkier and electronically different nature of the phosphinic acid group and its substituents likely prevents the complete closure of the VFT domain, thus conferring antagonist activity.
Molecular modeling and structure-activity relationship (SAR) studies of phosphinic acid derivatives have provided further insights. The length and nature of the alkyl chain, as well as substitutions on the aminopropyl backbone, are critical for determining the affinity and efficacy of these compounds. For example, the introduction of larger, more lipophilic groups can significantly increase binding affinity, as seen in the high-affinity antagonists like CGP 55845. The specific stereochemistry of these molecules also plays a crucial role in their interaction with the chiral binding pocket of the GABAB receptor.
Advanced Methodological Approaches in Cgp 36742 Research
In Vitro Electrophysiological Techniques
In vitro electrophysiological methods have been instrumental in dissecting the direct actions of CGP 36742 on synaptic transmission and neuronal membrane properties at the cellular level.
Slice Electrophysiology for Synaptic Transmission Analysis
Studies utilizing brain slice preparations have demonstrated the capacity of this compound to influence synaptic events. A key finding is its ability to block the late inhibitory postsynaptic potential (IPSP) in CA1 pyramidal neurons of the hippocampus. medchemexpress.com This action is consistent with its role as a GABA-B receptor antagonist, as these receptors are known to mediate slow, prolonged inhibitory signals.
Furthermore, research has shown that this compound can modulate the release of various neurotransmitters. For instance, at a concentration of 1 μM, it prevents the kynurenate-induced antagonism of N-methyl-d-aspartate (NMDA)-mediated noradrenaline release from rat brain slices. medchemexpress.com In hippocampal slices, the same concentration of this compound has been found to increase the release of somatostatin-like immunoreactivity (SRIF-LI) when exposed to NMDA. medchemexpress.com Investigations into its effects on amino acid neurotransmitters revealed that this compound increases the basal release of both GABA and glutamate (B1630785) in hippocampal slices. elte.hunih.gov
In Vivo Neurophysiological Recordings
In vivo recordings in anesthetized animal models have been crucial for understanding the effects of systemically administered this compound on neuronal network activity.
Assessment of Neuronal Activity and Population Spikes
In anesthetized rats, this compound has been shown to block the neuronal depression induced by the iontophoretic application of baclofen (B1667701), a GABA-B receptor agonist. medchemexpress.com This provides in vivo evidence of its antagonist activity at GABA-B receptors. Furthermore, intravenous administration of this compound dose-dependently attenuates paired-pulse inhibition at latencies greater than 100 ms (B15284909), a form of synaptic plasticity mediated by GABA-B receptors. medchemexpress.com
Microdialysis for Neurotransmitter and Peptidergic Monitoring
In vivo microdialysis is a powerful technique that allows for the sampling and measurement of extracellular neurotransmitter and peptide levels in specific brain regions of freely moving or anesthetized animals. news-medical.net
Extracellular Neurotransmitter Amino Acid Concentration Measurements
Microdialysis studies have been pivotal in demonstrating the ability of this compound to penetrate the blood-brain barrier and modulate neurochemistry. nih.gov Following oral administration in rats, this compound can be detected in the brain dialysate, with peak concentrations reaching approximately 10 μM after a 100 mg/kg dose. nih.gov
Consistent with in vitro findings, in vivo microdialysis has confirmed that this compound increases the extracellular levels of both GABA and glutamate in the hippocampus. elte.hu Furthermore, a significant finding from these studies is the compound's effect on somatostatin (B550006). Application of this compound in the hippocampus of anesthetized rats led to a two-fold increase in the extracellular concentration of this neuropeptide. nih.gov
Effects of this compound on Neurotransmitter and Neuropeptide Levels
| Method | Brain Region | Substance | Effect | Citation |
|---|---|---|---|---|
| Slice Electrophysiology | Hippocampus | GABA | Increased Basal Release | elte.hunih.gov |
| Slice Electrophysiology | Hippocampus | Glutamate | Increased Basal Release | elte.hunih.gov |
| Slice Electrophysiology | Hippocampus | Somatostatin-like Immunoreactivity | Increased Release (in presence of NMDA) | medchemexpress.com |
| In Vivo Microdialysis | Hippocampus | GABA | Increased Extracellular Levels | elte.hu |
| In Vivo Microdialysis | Hippocampus | Glutamate | Increased Extracellular Levels | elte.hu |
| In Vivo Microdialysis | Hippocampus | Somatostatin | Two-fold Increase in Extracellular Levels | nih.gov |
Real-time Monitoring of Somatostatin Levels
Advanced research into the mechanisms of this compound has employed sophisticated techniques to monitor its influence on neurotransmitter systems in real-time. One key area of investigation has been its effect on somatostatin, a critical neuropeptide involved in neuromodulation and cognitive processes. Methodologies such as in vivo microdialysis coupled with high-pressure liquid chromatography and electrospray mass spectrometry have been utilized to measure dynamic changes in extracellular neurotransmitter levels directly within the brain of living subjects.
Studies using these techniques in anesthetized rats have demonstrated that the application of this compound to the hippocampus can lead to a significant, approximately two-fold, increase in the extracellular concentration of somatostatin. researchgate.net This effect is not limited to in vivo models. In vitro experiments using synaptosomal fractions, which are isolated nerve terminals, have corroborated these findings, showing that this compound enhances the basal release of radiolabeled somatostatin. researchgate.net Furthermore, research on hippocampal slices has shown that this compound augments the release of somatostatin-like immunoreactivity, particularly under conditions of neuronal activation induced by N-methyl-D-aspartate (NMDA). researchgate.net The functional significance of this interaction is highlighted by findings that the cognitive-enhancing effects of this compound are diminished in animals with chemically depleted somatostatin levels, suggesting that its mechanism of action is at least partially mediated by the somatostatinergic system. researchgate.net
Receptor Autoradiography and Binding Studies
Receptor autoradiography is a powerful imaging technique used to map the distribution and density of neurotransmitter receptors within the brain. This method involves incubating thin tissue sections with a radiolabeled ligand—a molecule that specifically binds to the receptor of interest. The resulting pattern of radioactivity, captured on film or with digital detectors, provides a detailed anatomical map of receptor locations. This approach has been instrumental in understanding how chronic administration of this compound modulates its target, the GABA-B receptor.
Investigations utilizing quantitative receptor autoradiography have revealed significant neuroadaptive changes following prolonged exposure to this compound. nih.govnih.gov These studies provide a static yet highly detailed view of how receptor populations are altered in specific brain regions, offering insights into the long-term molecular impact of the compound.
Quantitative analysis is a crucial component of autoradiography, allowing researchers to measure the specific amount of radioligand bound per unit of tissue, which directly correlates with the density of receptor binding sites. This is often achieved by comparing the optical density of the autoradiographic image to standards with known radioactivity levels.
Research employing this quantitative approach has demonstrated that repeated administration of this compound induces a significant upregulation of GABA-B receptor binding sites in various regions of the central nervous system. For instance, a 21-day course of treatment was found to increase GABA-B receptor binding by approximately 50% in the outer layers of the rat frontal cortex. nih.gov Even more pronounced effects were observed in the spinal cord, where a similar treatment duration resulted in a 114% increase in the density of GABA-B receptor binding sites. nih.gov These findings indicate that chronic blockade of GABA-B receptors with this compound triggers a compensatory increase in receptor expression, a phenomenon known as receptor upregulation.
| Brain/CNS Region | Treatment Duration | Change in GABA-B Receptor Density | Reference |
|---|---|---|---|
| Frontal Cortex (Outer Lamina) | 21 Days | ~50% Increase | nih.gov |
| Spinal Cord | 21 Days | 114% Increase | nih.gov |
Behavioral Paradigms for Neuropsychiatric Research
To understand the functional consequences of the molecular and cellular actions of this compound, researchers utilize a variety of standardized behavioral paradigms in animal models. These tests are designed to assess specific domains of brain function, such as cognition and emotional state, which are relevant to neuropsychiatric conditions.
The pro-cognitive effects of this compound have been extensively documented using behavioral tests that rely on learning and memory.
Social Recognition Test: This paradigm leverages the natural tendency of rodents to investigate a novel juvenile more than a familiar one. A shorter investigation time for a familiar juvenile on a second encounter indicates successful memory of the previous interaction. Studies have shown that this compound facilitates memory in this test, with treated rats demonstrating better recognition of familiar conspecifics. researchgate.net
Passive Avoidance Task: This is a fear-motivated learning and memory test. In this task, an animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild footshock). Longer latency to re-enter the aversive compartment is interpreted as better memory retention. Research has consistently found that this compound enhances memory encoding and consolidation in the passive avoidance task. nih.gov It has been shown to improve performance and memory retention over a 24-hour period. nih.govportico.org
| Behavioral Paradigm | Assessed Function | Observed Effect of this compound | References |
|---|---|---|---|
| Social Recognition Test | Social Memory | Facilitated memory | researchgate.net |
| Passive Avoidance Task | Fear-motivated Learning & Memory | Improved memory retention and consolidation | nih.govportico.org |
The potential role of this compound in modulating affective states, such as depression and anxiety, has been investigated using specific behavioral models.
Forced Swim Test (FST): This is a widely used screening tool for potential antidepressant efficacy. The test involves placing a rodent in an inescapable cylinder of water and measuring the total time it spends immobile. A reduction in immobility time is interpreted as an antidepressant-like effect, reflecting a more active coping strategy. Studies have demonstrated that this compound exhibits significant antidepressant-like activity in the FST in mice. researchgate.net This effect is consistent with other GABA-B receptor antagonists. researchgate.netnih.gov
Elevated Plus-Maze (EPM): The EPM is a standard paradigm for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, and the test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. While the EPM is a common tool in neuropsychiatric research, specific findings detailing the effects of this compound in this paradigm were not prominently featured in the reviewed literature. However, it remains a key methodological approach for characterizing the broader neuropsychiatric profile of GABA-B receptor modulators.
| Behavioral Paradigm | Assessed Behavior | Observed Effect of this compound | Reference |
|---|---|---|---|
| Forced Swim Test | Depressive-like (Behavioral Despair) | Antidepressant-like activity (reduced immobility) | researchgate.net |
Future Research Directions for Cgp 36742 in Neuropharmacology
Elucidation of Potential Novel or Subtype-Specific Receptor Interactions
While CGP 36742 is characterized as a GABA-B receptor antagonist, some research suggests its mechanism of action may be more complex. nih.gov The compound's potent activity in improving retention performance in rats was observed across a wide dose range, which, considering its moderate binding affinity for the known GABA-B site (IC50 = 32-36 µM), has led to speculation about its interaction with a yet-to-be-identified receptor subtype. medchemexpress.comnih.govmedchemexpress.com Molecular biology has not yet revealed a multiplicity of GABA-B receptor subtypes, but pharmacological evidence suggests they may exist. elte.hu Future research should, therefore, prioritize the characterization of these potential interactions. Investigating whether this compound exhibits differential affinity or efficacy at various GABA-B receptor splice variants or heterodimers is a critical step. Furthermore, studies are needed to explore the possibility that other receptor partners or interacting proteins might modify the pharmacology of the individual receptors, potentially explaining the compound's high in vivo potency. researchgate.net
Investigation of Long-Term Neuroadaptations and Associated Plasticity Mechanisms
The long-term consequences of sustained GABA-B receptor blockade with this compound are not yet fully understood. Chronic administration of psychoactive compounds often leads to neuroadaptive changes, such as alterations in receptor density and function, which are fundamental to their therapeutic effects and the development of tolerance. nih.gov For instance, chronic administration of a similar GABA-B antagonist, CGP 51176, was found to increase the density of GABA-B receptors in the mouse hippocampus. nih.govresearchgate.net This suggests a compensatory mechanism to the prolonged receptor blockade. nih.gov
Future studies should systematically investigate the long-term effects of this compound on:
Receptor Expression: Quantifying changes in the expression levels of GABA-B receptor subunits (GABA-B1 and GABA-B2) in key brain regions like the hippocampus and prefrontal cortex.
Synaptic Plasticity: Examining its influence on long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. frontiersin.orginmed.fr
Neurotrophic Factors: Research has shown that GABA-B antagonists, including this compound, can produce rapid increases in nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the neocortex and hippocampus. nih.gov Further investigation is needed to understand the persistence of these effects with chronic treatment and their contribution to the compound's therapeutic profile.
Exploration of Polypharmacological Effects Beyond Canonical GABAB Receptor Blockade
Emerging evidence indicates that the effects of this compound may not be exclusively mediated by GABA-B receptor antagonism. A significant area for future research is the exploration of its polypharmacological profile, particularly its interaction with other neurotransmitter systems.
Studies have revealed a functional "cross-talk" between GABA-B and somatostatin (B550006) receptors in the rat hippocampus. elte.hunih.gov this compound was shown to increase the extracellular levels of somatostatin both in vivo and in vitro. elte.hunih.gov This suggests that some of the cognitive-enhancing properties of this compound could be at least partially mediated by the modulation of somatostatin release. elte.hu Additionally, research has indicated that this compound can prevent the antagonism of NMDA-induced noradrenaline release by kynurenate, pointing to a complex interplay with the glutamatergic system. medchemexpress.com Future research should aim to identify and characterize these off-target effects to build a more complete picture of the compound's mechanism of action.
Development of Advanced Preclinical Models for Specific Neurological and Psychiatric Disorders
This compound has been evaluated in several preclinical models, demonstrating a range of effects relevant to different central nervous system disorders. nih.govnih.govnih.gov Its antidepressant-like activity was observed in the forced swim test, learned helplessness paradigm, and the olfactory bulbectomy model. nih.govnih.gov Furthermore, its potential to ameliorate memory deficits has been shown in social recognition tests and in models of amnesia. nih.govnih.gov
| Preclinical Model | Disorder Modeled | Observed Effect of this compound |
| Forced Swim Test (mice) | Depression | Significantly reduced immobility time. nih.gov |
| Olfactory Bulbectomy (rats) | Depression | Restored learning deficits in passive avoidance tasks. nih.gov |
| Learned Helplessness (rats) | Depression | Dose-dependently improved escape failures. nih.gov |
| Social Recognition Test (rats) | Memory/Cognition | Improved retention performance over a wide dose range. nih.gov |
| PTZ-Kindling (rats) | Epilepsy-induced Amnesia | Significantly improved retention in shuttle-box and step-down tasks. nih.gov |
While these models have been informative, future research would benefit from the use of more advanced and specific preclinical paradigms. escholarship.org The development of models that better recapitulate the complex pathophysiology of human disorders, such as those involving specific genetic mutations or environmental triggers, is crucial. escholarship.org The use of human-induced pluripotent stem cell (iPSC)-derived brain organoids represents a novel frontier for testing the effects of compounds like this compound on human-relevant neural circuits and disease states. escholarship.org
Integration of Omics Approaches for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of how this compound affects the central nervous system, future research should integrate various "omics" technologies. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.
Transcriptomics: Analyzing changes in gene expression in response to this compound administration could reveal novel pathways and molecular targets affected by GABA-B receptor blockade.
Proteomics: Investigating alterations in the proteome could identify changes in protein networks, signaling cascades, and post-translational modifications that underlie the compound's effects on neuronal function and plasticity.
Metabolomics: Studying the impact of this compound on the brain's metabolic profile could uncover changes in neurotransmitter synthesis, energy metabolism, and other critical cellular processes.
By combining these high-throughput techniques with traditional neuropharmacological methods, researchers can construct a comprehensive, multi-level model of this compound's mechanism of action, paving the way for more targeted therapeutic applications.
Q & A
Q. What is the mechanistic basis of CGP 36742 as a selective GABAB receptor antagonist, and how does its pharmacological profile influence experimental design?
this compound exhibits selectivity for GABAB receptors with an IC50 of 32 μM, inhibiting GABA-mediated neurotransmission. Its ability to cross the blood-brain barrier after peripheral administration makes it suitable for in vivo studies. Methodologically, researchers should validate receptor specificity using radioligand binding assays (e.g., [³H]CGP 54626A) and compare results with structurally related antagonists (e.g., CGP 35348) to confirm selectivity. Dose-response curves in rodent models (e.g., forced swim test) should be constructed to assess efficacy thresholds .
Q. Which experimental models are most validated for studying the antidepressant-like effects of this compound?
Key models include:
- Forced Swim Test (FST) : Measures behavioral despair in rodents; chronic administration (4 weeks) of this compound reduces immobility time, comparable to desipramine .
- Olfactory Bulbectomy (OB) : Evaluates reversal of depressive-like behaviors (e.g., passive avoidance deficits) post-CGP 36742 treatment .
- Chronic Mild Stress (CMS) : Assesses long-term neurochemical changes (e.g., hippocampal GABAB receptor upregulation) . Researchers must standardize protocols across species (rats vs. mice) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on GABAB receptor upregulation following chronic this compound administration?
Discrepancies may arise from differences in treatment duration, dosage, or brain region specificity. For example, chronic this compound increases [³H]CGP 54626A binding density in the hippocampus but not the frontal cortex. Methodological solutions include:
- Time-course experiments : Compare receptor binding at 2, 4, and 6 weeks post-treatment.
- Region-specific microdissection : Isolate brain regions (e.g., prefrontal cortex vs. striatum) for autoradiography.
- Control for off-target effects : Use GABAB receptor knockout models to confirm findings .
Q. What experimental designs distinguish acute vs. chronic effects of this compound on depressive-like behaviors?
- Acute studies : Administer a single dose 45 minutes before behavioral tests (e.g., FST) to assess immediate neurotransmitter modulation.
- Chronic studies : Use 4-week oral dosing regimens with post-treatment washout periods to evaluate sustained neuroadaptations (e.g., receptor density changes).
- Biomarker integration : Pair behavioral data with ex vivo receptor binding assays or qPCR for GABA-related genes (e.g., GABAB1/GABAB2 subunits) .
Q. How can researchers optimize dosing protocols to minimize confounding variables in this compound studies?
- Dose titration : Start with 10–30 mg/kg (oral) in rodents, adjusting based on plasma pharmacokinetics and blood-brain barrier penetration.
- Combination therapies : Co-administer with SSRIs (e.g., fluoxetine) to explore synergistic effects, using factorial ANOVA designs.
- Control for stress-induced variability : Use CMS models with standardized housing conditions to reduce environmental confounders .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory outcomes in this compound studies?
- Meta-analysis : Aggregate data from multiple studies (e.g., FST results across labs) to identify effect size heterogeneity.
- Bayesian hierarchical modeling : Account for variability in species, dosage, and experimental protocols.
- Post hoc power analysis : Ensure sample sizes (n ≥ 8–10/group) are sufficient to detect moderate effect sizes (Cohen’s d ≥ 0.5) .
Q. How should researchers validate the specificity of this compound in modulating GABAB receptors?
- Competitive binding assays : Compare displacement curves with known GABAB agonists (e.g., baclofen) and antagonists.
- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence GABAB receptors in target brain regions.
- Electrophysiology : Measure inhibitory postsynaptic currents (IPSCs) in hippocampal slices pre/post-CGP 36742 application .
Data Reproducibility and Reporting
Q. What minimal reporting standards should be followed for this compound studies?
- Experimental details : Specify species, strain, sex, and housing conditions (e.g., circadian rhythm controls).
- Compound characterization : Report purity (>95%), solvent (e.g., saline vs. DMSO), and administration route.
- Data deposition : Share raw behavioral data and receptor binding results in public repositories (e.g., Zenodo) .
Q. How can researchers address challenges in replicating chronic stress-induced GABAB receptor changes with this compound?
- Standardize stress protocols : Use identical CMS durations (e.g., 8 weeks) and stressor sequences across labs.
- Blinded scoring : Ensure behavioral assessments (e.g., sucrose preference tests) are conducted by researchers blinded to treatment groups.
- Negative controls : Include cohorts treated with inactive analogs (e.g., CGP 44532, a GABAB agonist) to isolate antagonist-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
